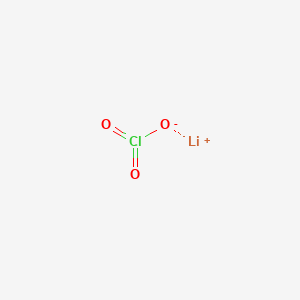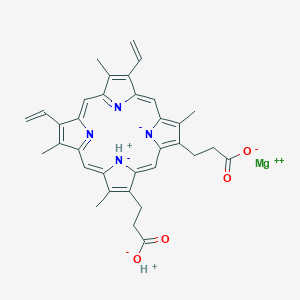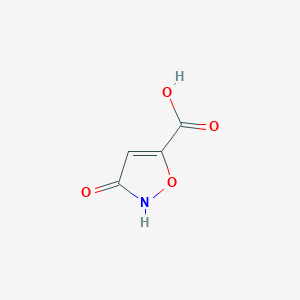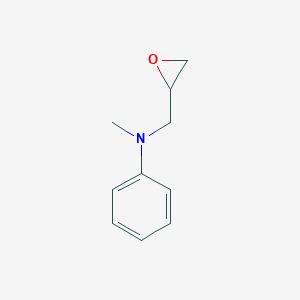![molecular formula C6H6N4 B081380 5H-Pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 13510-11-7](/img/structure/B81380.png)
5H-Pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[2,3-d]pyrimidin-4-amine, commonly known as PPA, is a heterocyclic organic compound with a pyrrole ring fused with a pyrimidine ring. PPA has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in the death of cancer cells.
Biochemische Und Physiologische Effekte
PPA has been found to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, PPA has been found to have neuroprotective effects and may have potential as a therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PPA is its potential as a therapeutic agent for a range of diseases. Additionally, PPA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of PPA is its potential toxicity, which requires careful handling in lab experiments.
Zukünftige Richtungen
There are several future directions for research on PPA. One area of interest is the development of PPA derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of PPA and its potential as a therapeutic agent for a range of diseases. Finally, the development of new synthesis methods for PPA may also be an area of future research.
Synthesemethoden
PPA can be synthesized through a variety of methods, including the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium hexafluorophosphate or by the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium tetrafluoroborate. Another method involves the reaction of 2-amino-5-chloropyrimidine with 1,2-dichloroethane in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
PPA has been found to have potential applications in drug discovery and development. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. PPA has also been found to have anti-inflammatory and anti-microbial properties. Additionally, PPA has been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13510-11-7 |
|---|---|
Produktname |
5H-Pyrrolo[2,3-d]pyrimidin-4-amine |
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
5H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2,(H2,7,9,10) |
InChI-Schlüssel |
QQGUTELEJGAURW-UHFFFAOYSA-N |
SMILES |
C1C=NC2=NC=NC(=C21)N |
Kanonische SMILES |
C1C=NC2=NC=NC(=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




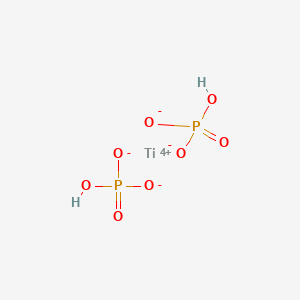
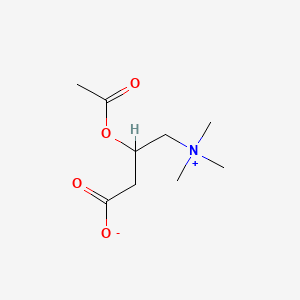
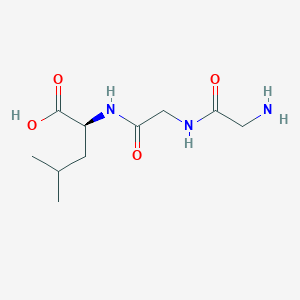
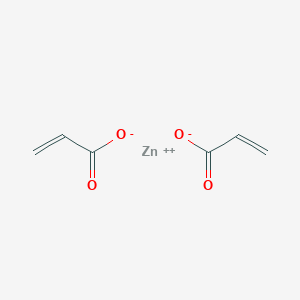
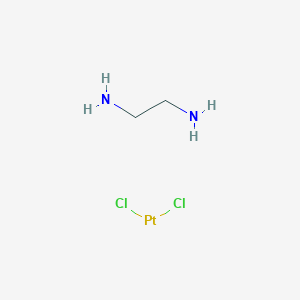
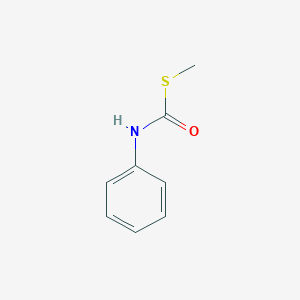
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

